(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide
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Overview
Description
The compound (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide is a complex organic molecule with multiple functional groups. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the formation of various functional groups. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common synthetic routes may involve:
Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium atoms using deuterated reagents.
Amide Bond Formation: This involves the coupling of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents such as m-CPBA.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Catalytic Methods: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, PCC
Reducing Agents: NaBH4, LiAlH4
Coupling Agents: EDCI, DCC
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Affecting metabolic processes by altering the activity of key enzymes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar deuterated properties.
Dye Sensitized Solar Cell Compounds: Used in similar applications in materials science.
Uniqueness
The uniqueness of (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide lies in its specific structural features and the presence of multiple deuterium atoms, which can significantly alter its chemical and physical properties compared to non-deuterated analogs.
Properties
Molecular Formula |
C37H48N4O5 |
---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1/i1D3,2D3,25D,34D |
InChI Key |
KJHKTHWMRKYKJE-FQJAQOFRSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N4CCCNC4=O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Origin of Product |
United States |
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